molecular formula C6H10N4O B1526807 1-(2-Azidoethyl)pyrrolidin-2-one CAS No. 1247592-02-4

1-(2-Azidoethyl)pyrrolidin-2-one

Cat. No.: B1526807
CAS No.: 1247592-02-4
M. Wt: 154.17 g/mol
InChI Key: KVQUZOAPFHVUFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)pyrrolidin-2-one” is based on the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

An efficient synthesis method for functionalized 1,3-dihydro-2H-pyrrol-2-one derivatives has been developed, utilizing a [3+2] cycloaddition reaction of aza-oxyallylic cations and alkynes. This method enables the conversion of substituted alkynes into their corresponding pyrrolidinone analogues at room temperature, featuring easy operation, ambient temperature, good yields, broad functional group tolerance, and the use of readily available starting materials (Wang et al., 2017).

Catalytic Asymmetric Synthesis

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is highlighted for its high versatility in accessing different stereochemical patterns in enantioselective pyrrolidine synthesis. Stereodivergent procedures allow for the generation of various stereoisomers from the same starting materials, underscoring the significance of the pyrrolidine ring in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

Application in Biology-Oriented Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides serves as a powerful method for synthesizing complex compounds, particularly for the construction of the pyrrolidine scaffold, which is prevalent in natural products, pharmaceuticals, and biological probes. This approach is noted for its efficiency in building various five-membered heterocycles with high yield, regio- and stereocontrol, and the development of enantioselective cycloadditions to generate pyrrolidines with multiple stereocenters in a single step (Narayan et al., 2014).

Fluorescent Heterocycles Synthesis

A unique method for synthesizing annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, through a one-pot three-component process involving coupling-isomerization-enamine-addition-cyclocondensation sequences has been developed. These heterocycles exhibit high fluorescence and partial pH sensitivity, contributing to their potential application in spectroscopic and computational studies (Schramm et al., 2006).

Recent Developments in Azomethine Ylide Cycloaddition

Recent advancements in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides have expanded the structural scope of both dipolarophile and azomethine ylide partners. This process stands as a powerful and atom-economical method for the enantioselective construction of pyrrolidines, showcasing significant improvements in structural diversity and reaction conditions (Adrio & Carretero, 2011).

Future Directions

Pyrrolidin-2-ones, including “1-(2-Azidoethyl)pyrrolidin-2-one”, have potential in pharmacology and medicinal chemistry . They are versatile scaffolds for designing powerful bioactive agents . Future studies could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 1-(2-azidoethyl)pyrrolidin-2-one, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a manner that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathway and the biological context.

Pharmacokinetics

The physicochemical properties of pyrrolidine derivatives suggest that they may have favorable adme properties . These properties could impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The broad range of biological activities associated with pyrrolidine derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .

Properties

IUPAC Name

1-(2-azidoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQUZOAPFHVUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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